molecular formula C14H16N4O B2872896 N-[1-(5-Methyl-2-phenyltriazol-4-yl)ethyl]prop-2-enamide CAS No. 2361656-96-2

N-[1-(5-Methyl-2-phenyltriazol-4-yl)ethyl]prop-2-enamide

Cat. No.: B2872896
CAS No.: 2361656-96-2
M. Wt: 256.309
InChI Key: CRUGGRUJPXWMQQ-UHFFFAOYSA-N
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Description

“N-[1-(5-Methyl-2-phenyltriazol-4-yl)ethyl]prop-2-enamide” is an organic compound that contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. The triazole ring is substituted with a methyl group at the 5-position and a phenyl group at the 2-position. The nitrogen at the 1-position is connected to a prop-2-enamide group through an ethyl linker .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazole ring, with its three nitrogen atoms contributing to the compound’s polarity and reactivity. The phenyl and methyl substituents would add steric bulk and could affect the compound’s physical and chemical properties .


Chemical Reactions Analysis

Triazoles are known to participate in a variety of chemical reactions, often serving as a scaffold in the synthesis of more complex molecules. They can undergo reactions at the nitrogen atoms or at the carbon atoms adjacent to the nitrogen .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar triazole ring and the nonpolar phenyl and methyl groups could give the compound a balance of polar and nonpolar characteristics .

Safety and Hazards

Without specific safety data for this compound, it’s difficult to comment on its potential hazards. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve the synthesis and characterization of this compound, followed by studies to determine its physical and chemical properties and potential biological activity .

Properties

IUPAC Name

N-[1-(5-methyl-2-phenyltriazol-4-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c1-4-13(19)15-10(2)14-11(3)16-18(17-14)12-8-6-5-7-9-12/h4-10H,1H2,2-3H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRUGGRUJPXWMQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(N=C1C(C)NC(=O)C=C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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